molecular formula C11H12O2 B8680449 3,5,6-trimethyl-1-benzofuran-7-ol

3,5,6-trimethyl-1-benzofuran-7-ol

Cat. No. B8680449
M. Wt: 176.21 g/mol
InChI Key: GGDHNIDDRQTCRN-UHFFFAOYSA-N
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Patent
US04778805

Procedure details

The carboxylic acid from Step 1 (80 g, 0.37 mole) was dissolved in quinoline (750 mL) and Cu powder (16 g) was added to the solution. The reaction was heated to reflux for 90 min, cooled and 6N HCl (2L) was added. Extraction with EtOAc followed by chromatography on silica gel produced the title compound.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[O:9][C:8](C(O)=O)=[C:7]([CH3:14])[C:6]=2[CH:5]=[C:4]([CH3:15])[C:3]=1[CH3:16].Cl>N1C2C(=CC=CC=2)C=CC=1>[OH:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([CH3:14])[C:6]=2[CH:5]=[C:4]([CH3:15])[C:3]=1[CH3:16]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
OC1=C(C(=CC=2C(=C(OC21)C(=O)O)C)C)C
Name
Quantity
750 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Cu
Quantity
16 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC=2C(=COC21)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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